futokadsurin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[(2S,3R,4R,5R)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13-,20-,21+/m1/s1 |
InChI Key |
HSMDOSKNXLVXIP-JRWOZQDASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |
Synonyms |
futokadsurin B |
Origin of Product |
United States |
Phytochemical Investigations and Natural Occurrence of Futokadsurin B
Plant Sources and Ethnobotanical Context
Futokadsurin B has been primarily isolated from two distinct plant species: Piper futokadsura and Uapaca togoensis. The traditional uses of these plants provide a rich ethnobotanical context for the scientific investigation of their chemical constituents.
Isolation from Piper futokadsura
Piper futokadsura Sieb. et Zucc., a member of the Piperaceae family, has a history of use in traditional medicine for treating ailments such as colds, neuralgia, and rheumatism. researchgate.net The aerial parts of this plant, including the stems and leaves, have been the primary source for the isolation of this compound. researchgate.netms-editions.cl Phytochemical investigations of the methanolic extract of the aerial parts of P. futokadsura led to the successful isolation of this compound. researchgate.net This plant is also known by its synonyms, Piper kadsura (Choisy) Ohwi, and is utilized in traditional Chinese medicine for conditions like asthma and rheumatic arthritis. ms-editions.clresearchgate.net
Isolation from Uapaca togoensis
This compound has also been identified as a constituent of Uapaca togoensis Pax, a plant from the Euphorbiaceae family. nih.govresearchgate.net This plant is used in traditional medicine for a variety of purposes. researchgate.netresearchgate.net Specifically, the fruits of U. togoensis have been found to contain this compound. nih.govresearchgate.net Ethnobotanical studies have documented the use of the stem bark of U. togoensis for managing conditions such as fever, epilepsy, fatigue, and rheumatism. researchgate.net
Methodologies for Isolation and Purification
The isolation and purification of this compound from its natural plant sources rely on a combination of chromatographic techniques, which are fundamental in natural product chemistry for separating complex mixtures. ijpsjournal.combanglajol.info
Chromatographic Techniques (e.g., Column Chromatography, HPLC, HSCCC)
The process of isolating this compound typically begins with the extraction of plant material, followed by fractionation using various chromatographic methods. banglajol.info Column chromatography is a foundational technique used for the initial separation of compounds from the crude plant extract. banglajol.infonih.gov This method separates molecules based on their differential adsorption to a solid stationary phase. nih.gov
For finer purification, High-Performance Liquid Chromatography (HPLC) is often employed. banglajol.infonih.gov HPLC offers higher resolution and efficiency compared to traditional column chromatography. ijpsjournal.com
High-Speed Counter-Current Chromatography (HSCCC) has also been noted as a valuable technique in the separation of natural products. researchgate.nettautobiotech.com HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, thereby preventing irreversible adsorption and degradation of the sample. tautobiotech.comsemanticscholar.org The selection of an appropriate solvent system is crucial for successful separation in HSCCC. semanticscholar.orgpan.olsztyn.plnih.gov
Advanced Separation Strategies in Natural Product Isolation
Modern approaches to natural product isolation often integrate various advanced separation strategies to enhance efficiency and yield. The combination of different chromatographic techniques, such as column chromatography followed by preparative HPLC, is a common strategy. banglajol.info
The use of online HPLC-DPPH analysis combined with HSCCC separation represents a sophisticated approach for the rapid screening and isolation of bioactive compounds. mdpi.com This integrated method allows for the targeted isolation of specific compounds based on their activity, streamlining the discovery process. mdpi.com
Chemodiversity of Co-isolated Compounds within Plant Extracts
The extracts from which this compound is isolated contain a rich diversity of other chemical constituents. The co-isolation of these compounds provides insight into the chemical profile of the source plant.
In Piper futokadsura, this compound is found alongside other lignans (B1203133) and neolignans. researchgate.netms-editions.cl From a methanolic extract of the aerial parts, futokadsurin A and futokadsurin C were isolated in addition to this compound. researchgate.net Other known neolignans, L-tryptophan, pellitorine, phytol, elemicin, and 1,2,4-trimethoxyphenyl-5-aldehyde have also been identified in this plant. researchgate.net
From the fruits of Uapaca togoensis, this compound was isolated along with a variety of other compounds, including β-amyryl acetate, 11-oxo-α-amyryl acetate, lupeol, pomolic acid, arborinin, and 3-O-β-D-glucopyranosyl sitosterol. nih.govresearchgate.net The presence of these diverse compounds highlights the complex chemical nature of the plant extract. researchgate.netresearchgate.net
Table of Co-isolated Compounds from Piper futokadsura
| Compound Name | Class |
| Futokadsurin A | Lignan (B3055560) |
| Futokadsurin C | Lignan |
| L-tryptophan | Amino Acid |
| Pellitorine | Alkamides |
| Phytol | Diterpene Alcohol |
| Elemicin | Phenylpropene |
| 1,2,4-trimethoxyphenyl-5-aldehyde | Phenylpropanoid |
Table of Co-isolated Compounds from Uapaca togoensis
| Compound Name | Class |
| β-amyryl acetate | Triterpenoid |
| 11-oxo-α-amyryl acetate | Triterpenoid |
| Lupeol | Triterpenoid |
| Pomolic acid | Triterpenoid |
| Arborinin | Acridone Alkaloid |
| 3-O-β-D-glucopyranosyl sitosterol | Sterol Glycoside |
Elucidation of Biological Activity and Molecular Mechanisms of Futokadsurin B in Pre Clinical Models
Antifungal Efficacy and Antimicrobial Spectrum
Activity against Phytopathogenic Fusarium Species (F. oxysporum, F. solani)
Current pre-clinical research available for review does not provide specific data on the antifungal activity of the isolated compound futokadsurin B against the phytopathogenic fungal species Fusarium oxysporum and Fusarium solani. Studies on the antifungal properties of various plant extracts have identified other compounds with activity against these species, but this compound has not been explicitly tested or reported in this context in the surveyed literature. mdpi.comunirioja.esresearchgate.netnih.govresearchgate.net
Mechanistic Considerations in Antifungal Action
The precise molecular mechanism of antifungal action for this compound has not been elucidated in the reviewed scientific literature. General antifungal mechanisms of other natural and synthetic compounds often involve the disruption of fungal cell membrane integrity, typically by targeting ergosterol, or the inhibition of essential enzymes like those involved in cell wall synthesis or DNA replication. researchgate.netnih.govnih.gov For instance, some antifungal agents work by creating pores in the cell membrane, while others inhibit enzymes crucial for maintaining the cell wall or interfere with nucleic acid synthesis. researchgate.netnih.gov However, without specific studies on this compound, its mode of action against fungal pathogens remains speculative.
Cytotoxic and Antiproliferative Mechanisms in Multidrug-Resistant Cancer Cell Models
Differential Cytotoxicity against Sensitive and Drug-Resistant Cancer Cell Lines (e.g., CEM/ADR5000, CCRF-CEM)
This compound, a lignan (B3055560) isolated from the fruits of Uapaca togoensis, has demonstrated selective cytotoxic activity against various human cancer cell lines. africaresearchconnects.comthieme-connect.deresearchgate.netnih.gov Its efficacy was evaluated against the drug-sensitive human T-cell leukemia cell line CCRF-CEM and its multidrug-resistant (MDR) subline, CEM/ADR5000, which overexpresses P-glycoprotein.
In a comparative study, this compound (also referred to as compound 5) exhibited notable cytotoxicity with IC₅₀ values below 42 µM against six of the nine cancer cell lines tested. africaresearchconnects.comthieme-connect.deresearchgate.net The compound showed a clear differential effect between the sensitive and resistant leukemia cell lines. ufpi.br Specifically, this compound was significantly more active against the sensitive CCRF-CEM cells than the resistant CEM/ADR5000 cells, indicating that its activity may be modulated by drug resistance mechanisms in certain cancer models. thieme-connect.deresearchgate.netnih.govufpi.br
Table 1: Cytotoxicity (IC₅₀) of this compound against Sensitive and Multidrug-Resistant Leukemia Cell Lines
Cell Line Description IC₅₀ (µM) Reference CCRF-CEM Drug-Sensitive Leukemia 5.79 ± 1.01 researchgate.net CEM/ADR5000 Multidrug-Resistant Leukemia 41.03 ± 8.11 researchgate.net
Induction of Apoptosis Pathways
While this compound has been identified as a cytotoxic compound, detailed mechanistic studies focusing specifically on its ability to induce apoptosis are limited. thieme-connect.deresearchgate.netnih.gov Research on the methanol (B129727) crude extract of Uapaca togoensis fruits, from which this compound was isolated, demonstrated that the extract induces apoptosis in CCRF-CEM leukemia cells. africaresearchconnects.comthieme-connect.deresearchgate.net However, the specific contribution of this compound to this activity, separate from other active compounds in the extract like arborinin, was not fully detailed. thieme-connect.deresearchgate.netnih.gov
The induction of apoptosis is often linked to mitochondrial dysfunction. nih.govoncotarget.com A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govoncotarget.com Studies showed that the crude methanol extract of Uapaca togoensis fruits induced apoptosis in CCRF-CEM leukemia cells, and this process was mediated by the disruption of the mitochondrial membrane potential. africaresearchconnects.comthieme-connect.deresearchgate.netnih.gov While this compound is a component of this extract, the experiments confirming mitochondrial membrane potential disruption were performed on the crude extract and not on the isolated this compound. thieme-connect.deresearchgate.net
Caspases are a family of protease enzymes that are critical players in the execution phase of apoptosis. wikipedia.orgstanford.edu Their activation from inactive zymogens (pro-caspases) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death. wikipedia.orgbiolegend.com In the investigation of compounds from Uapaca togoensis, a caspase-Glo assay was used to detect the activation of caspases. thieme-connect.deresearchgate.netnih.gov These tests revealed that the crude extract and the isolated compound arborinin strongly induced apoptosis and caspase activation in CCRF-CEM cells. africaresearchconnects.comthieme-connect.deresearchgate.netnih.gov However, these specific mechanistic assays for caspase activation were not reported for this compound itself. thieme-connect.deresearchgate.netnih.gov
Mitochondrial Membrane Potential Disruption
Cell Cycle Perturbation Analysis
The cell cycle, a fundamental process involving a series of events leading to cell growth and division, is a key target in cancer therapy. bdbiosciences.com This process is tightly regulated and consists of two main phases: interphase (G1, S, and G2 stages) and the mitotic (M) phase. bdbiosciences.com Perturbations in the cell cycle can halt the proliferation of cancer cells. mrc.ac.uk
This compound, a lignan isolated from plants such as Piper futokadsura, has demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.govchemfaces.com Studies have shown that phytochemicals can induce cell cycle arrest, a crucial mechanism for inhibiting tumor growth. plos.org While the direct impact of this compound on cell cycle progression is a subject of ongoing research, its cytotoxic activity against drug-resistant cancer cell lines, such as CEM/ADR5000, suggests a potential role in modulating cell cycle checkpoints. ufpi.br The perturbation of the cell cycle can be analyzed using techniques like flow cytometry, which measures the DNA content of cells at different stages. bdbiosciences.comnih.gov For instance, an accumulation of cells in the G2 phase followed by a G1 phase arrest has been observed after exposure to certain cytotoxic agents. nih.gov The specific effects of this compound on the distribution of cells within the G1, S, G2, and M phases require further detailed investigation to fully elucidate its mechanism of action in this context.
Molecular Target Interactions and Signaling Pathway Modulation
The anticancer activity of natural compounds often involves interactions with multiple molecular targets and the modulation of various signaling pathways. nih.gov this compound is no exception, with research pointing towards its influence on several key cellular mechanisms.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. amegroups.org A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters. amegroups.orgfrontiersin.org These proteins, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2), function as efflux pumps that actively transport chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. amegroups.orgfrontiersin.orgoaepublish.complos.org
Phytochemicals have been investigated for their potential to overcome MDR by targeting these ABC transporters. nih.govfrontiersin.org this compound has shown significant cytotoxic effects against the P-gp overexpressing drug-resistant cancer cell line CEM/ADR5000, suggesting it may either bypass or inhibit the function of P-gp. ufpi.br This activity highlights its potential as a lead compound for developing therapies that can circumvent drug resistance in cancer.
Table 1: Major ABC Transporters Involved in Multidrug Resistance
| Transporter | Gene Name | Alternative Names | Function |
| P-glycoprotein | ABCB1 | MDR1, P-gp | Efflux of a wide range of xenobiotics, including anticancer drugs. frontiersin.orgoaepublish.com |
| Multidrug Resistance-Associated Protein 1 | ABCC1 | MRP1 | Transports a variety of compounds, including anticancer drugs. amegroups.orgnih.gov |
| Breast Cancer Resistance Protein | ABCG2 | BCRP | Efflux pump for various drugs, contributing to resistance in breast and other cancers. amegroups.orgoaepublish.comnih.gov |
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and migration. uniprot.orgwikipedia.org Overexpression or mutation of EGFR is common in many types of cancer, leading to the over-activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote tumorigenesis. nih.govmdpi.com
Targeting the EGFR signaling pathway is a key strategy in cancer therapy. nih.govfrontiersin.org While direct studies on the effect of this compound on EGFR signaling are limited, many natural compounds have been shown to modulate this pathway. nih.gov Given that this compound exhibits cytotoxic activity, investigating its potential interaction with EGFR and its downstream signaling components is a promising area for future research to understand its full spectrum of anticancer mechanisms. The activation of EGFR by its ligands initiates a cascade of molecular signals that ultimately regulate cellular processes like transcription. ebi.ac.uk
The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates the cell cycle and induces apoptosis (programmed cell death) in response to cellular stress, such as DNA damage. wikipedia.orgnih.govnih.gov Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the loss of its tumor-suppressive functions. nih.govwustl.edu
The p53 pathway is a significant target for cancer therapeutics. nih.govfrontiersin.orgcusabio.com When activated, wild-type p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. wikipedia.org It does this by stimulating the production of proteins like p21, which inhibits cell division. nih.govcusabio.com The cytotoxic effects of this compound against cancer cells suggest a possible interaction with the p53 pathway. It may induce cellular stress that activates p53, or it could have a more pronounced effect in p53-mutated cells that have lost their ability to undergo apoptosis. For instance, some compounds have shown sensitivity towards HCT116 (p53−/−) cells. ufpi.br Further studies are needed to determine the precise role of this compound in modulating p53 activity.
Reactive oxygen species (ROS) are chemically reactive molecules derived from oxygen that are generated as byproducts of cellular metabolism. nih.govwikipedia.org While ROS at physiological levels are involved in cell signaling, excessive accumulation leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. nih.govwikipedia.orgsmw.ch This damaging effect can be harnessed to kill cancer cells. frontiersin.org
Many natural compounds exert their anticancer effects by inducing the generation of ROS in cancer cells. nih.govfrontiersin.org The production of ROS can be a consequence of mitochondrial dysfunction or the activity of enzymes like monoamine oxidases. frontiersin.org Increased ROS levels can trigger apoptotic pathways and contribute to the cytotoxic effects of chemotherapeutic agents. nih.gov The potential of this compound to induce ROS generation in cancer cells has not been extensively studied but represents a plausible mechanism contributing to its observed cytotoxicity.
Table 2: Common Reactive Oxygen Species
| Species | Formula | Description |
| Superoxide anion | O₂⁻ | A precursor to other reactive oxygen species. nih.gov |
| Hydrogen peroxide | H₂O₂ | Can diffuse across membranes and participate in signaling and damage. nih.govwikipedia.org |
| Hydroxyl radical | •OH | A highly reactive species that can damage cellular macromolecules. wikipedia.org |
Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication and transcription. researchgate.netebi.ac.uk These enzymes work by creating transient breaks in the DNA backbone to allow strands to pass through each other, thus relieving supercoiling. researchgate.net There are two main types, topoisomerase I (Topo I) and topoisomerase II (Topo II). ebi.ac.uknih.gov
Because cancer cells are highly proliferative and rely heavily on topoisomerase activity, these enzymes are important targets for anticancer drugs. nih.govufpi.br Topoisomerase inhibitors, such as camptothecins for Topo I, trap the enzyme-DNA complex, leading to lethal DNA double-strand breaks and cell death. nih.gov Some phytochemicals have been found to modulate topoisomerase activity. ufpi.br For example, thymoquinone (B1682898) has shown activity against MDR cells overexpressing topoisomerase. ufpi.br The ability of this compound to inhibit the growth of cancer cells suggests that it might interfere with topoisomerase function, a hypothesis that warrants further investigation. plos.orgnih.gov
Biosynthetic Pathway Investigations of Futokadsurin B
General Lignan (B3055560) and Neolignan Biosynthesis: Phenylpropanoid Origin
The biosynthetic journey of futokadsurin B, like all lignans (B1203133) and neolignans, begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. grafiati.com This pathway's primary function is to convert the aromatic amino acid L-phenylalanine, and to a lesser extent L-tyrosine, into a variety of phenolic compounds. chim.itmdpi.com
The initial, well-defined steps are often termed the general phenylpropanoid pathway. mdpi.com It commences with the enzymatic deamination of L-phenylalanine into cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . researchgate.netnih.gov Following this, cinnamic acid undergoes hydroxylation by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. The final step of this general sequence involves the activation of p-coumaric acid into its high-energy thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . researchgate.netnih.gov
From p-coumaroyl-CoA, the pathway branches to generate the specific monolignol precursors required for lignan assembly. For this compound and many other lignans, the key building block is coniferyl alcohol. The synthesis of coniferyl alcohol from p-coumaroyl-CoA involves a series of reductions and hydroxylations catalyzed by enzymes such as cinnamoyl-CoA reductase (CCR), ferulate 5-hydroxylase (F5H), and cinnamyl alcohol dehydrogenase (CAD). researchgate.net The specific pattern of methoxy (B1213986) groups on the aromatic rings of this compound is established by O-methyltransferases (OMTs) acting on hydroxylated intermediates. researchgate.net Thus, the entire carbon skeleton of this compound is derived from these C6-C3 phenylpropanoid units.
Enzymatic Transformations and Key Intermediates
The construction of the core lignan structure from monolignol precursors is a critical phase involving oxidative coupling. For tetrahydrofuran (B95107) lignans such as this compound, this process is initiated by the one-electron oxidation of two coniferyl alcohol molecules. rsc.org This oxidation is typically catalyzed by laccases or peroxidases, generating monolignol radicals. scielo.brmdpi.com
A key element in this stage is the involvement of dirigent proteins (DIRs) . While the oxidative enzymes themselves are often not stereoselective, dirigent proteins guide the coupling of the radicals to form a specific stereoisomer. rsc.orgnih.gov This coupling leads to the formation of a crucial quinone methide intermediate. rsc.orgscispace.com
The pathway to tetrahydrofuran lignans is thought to proceed through the hydration of this dimeric quinone methide, followed by cyclization to form the characteristic tetrahydrofuran ring. rsc.orgscispace.com Feeding studies in Virola surinamensis, a plant that also produces tetrahydrofuran lignans, have shown that E-isoeugenol can be dimerized to form the lignan verrucosin, which serves as a key intermediate for other related compounds. scielo.brresearchgate.net This suggests that similar intermediates are likely involved in the this compound pathway in Piper futokadsura.
The final structural decorations of the this compound molecule, specifically the formation of the methylenedioxy bridge and the precise methoxy group placements, are accomplished by tailoring enzymes. Cytochrome P450 monooxygenases are critical for these modifications. For instance, studies on the related genus Kadsura have implicated cytochrome P450 families CYP719A and CYP81Q as being highly expressed in tissues where lignan synthesis occurs, suggesting their role in forming the methylenedioxy bridges characteristic of many lignans in this plant family. nih.govmdpi.com
| Enzyme Class | Role in this compound Biosynthesis (Putative) |
| Phenylalanine ammonia-lyase (PAL) | Commits phenylalanine to the phenylpropanoid pathway. |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid. |
| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid to its CoA ester. |
| Laccases/Peroxidases | Catalyze the oxidative coupling of monolignol precursors. |
| Dirigent Proteins (DIRs) | Control the stereochemistry of the radical coupling reaction. |
| Reductases (e.g., PLR) | Reduce intermediates after the initial coupling. |
| Cytochrome P450s (e.g., CYP719A) | Catalyze hydroxylations and the formation of methylenedioxy bridges. |
| O-Methyltransferases (OMTs) | Add methyl groups to hydroxyls on the aromatic rings. |
Genetic and Molecular Basis of Biosynthesis in Source Organisms
While the genome of Piper futokadsura, the natural source of this compound, has not been fully sequenced and analyzed in the context of this specific pathway, valuable insights can be drawn from transcriptomic studies of related species. ms-editions.clresearchgate.net Research on Kadsura coccinea and Kadsura heteroclita, which also produce complex lignans, has provided a genetic blueprint for these biosynthetic pathways. nih.govnotulaebotanicae.ro
Transcriptome sequencing of the roots, stems, and leaves of these plants has identified numerous unigenes encoding the key enzymes required for lignan formation. notulaebotanicae.ronih.gov These include genes for the foundational phenylpropanoid pathway enzymes like PAL, C4H, and 4CL , as well as those for later steps, such as caffeoyl-CoA O-methyltransferase (CCoAOMT), pinoresinol-lariciresinol reductase (PLR), and dirigent proteins (DIR) . nih.gov
Differential gene expression analysis has shown that the genes for these pathways are often most highly expressed in the roots and stems, which corresponds to the sites of highest lignan accumulation in many of these plants. nih.govnih.gov Of particular importance is the identification of a large number of cytochrome P450 (CYP) genes. Phylogenetic analysis of these CYPs from Kadsura coccinea revealed that specific families, notably CYP719A and CYP81Q , are highly expressed in the roots and are believed to be involved in the specialized reactions that create the unique chemical features of these lignans, such as the methylenedioxy bridge found in this compound. mdpi.com Combined metabolome and transcriptome analyses have successfully correlated the expression of these gene families with the accumulation of specific lignans, strengthening the evidence for their functional roles. nih.gov
Chemoenzymatic and Biotechnological Approaches for Production
The complexity of natural product synthesis has driven research into alternative production platforms beyond extraction from native plants. Chemoenzymatic and biotechnological methods offer promising strategies for the sustainable production of valuable lignans. acs.orgchemistryviews.org
Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biological catalysts. chemrxiv.org This approach could involve the chemical synthesis of a core precursor, which is then converted into the final complex product using one or more purified enzymes or whole-cell biocatalysts. chemistryviews.orgnih.gov For a molecule like this compound, a synthetic precursor could be subjected to enzymatic reactions to install the correct stereochemistry or perform specific oxidations that are difficult to control with conventional chemistry. nih.gov
Biotechnological production using engineered microorganisms is another advanced approach. nih.gov This involves transferring the entire biosynthetic pathway, or a significant portion of it, into a microbial host such as Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.com For lignan production, this has been demonstrated by engineering E. coli to express a laccase for monolignol dimerization and a pinoresinol-lariciresinol reductase (PLR) to produce lignan intermediates. mdpi.com While creating a de novo pathway for a complex molecule like this compound in a microbe is challenging, it offers the potential for scalable and controlled fermentation-based production. nih.gov Other strategies include using plant cell cultures, which have been shown to produce related lignans like podophyllotoxin (B1678966) when treated with elicitors to stimulate the biosynthetic pathways. ub.edu
| Approach | Description | Relevance to this compound |
| Plant Cell Culture | Cultivation of plant cells (e.g., from Piper futokadsura) in bioreactors, often using elicitors to boost secondary metabolite production. | A potential method for contained production without harvesting wild plants. |
| Heterologous Expression in Plants | Transferring the biosynthetic genes into a fast-growing host plant like Nicotiana benthamiana. | Could enable agricultural production of this compound in a non-native, model plant system. nih.gov |
| Microbial Fermentation | Engineering bacteria (E. coli) or yeast with the genes for the this compound pathway to produce the compound from simple sugars. | Offers a highly scalable and sustainable production platform, though it requires extensive metabolic engineering. mdpi.com |
| Chemoenzymatic Synthesis | Combining chemical synthesis of a precursor molecule with enzymatic steps for specific, stereoselective transformations. | Could simplify the total synthesis by using enzymes for challenging steps like forming the tetrahydrofuran ring with the correct stereochemistry. nih.gov |
Chemical Synthesis and Structure Activity Relationship Sar Studies
Total Synthesis Strategies for Lignan (B3055560) Scaffolds Related to Futokadsurin B
The core challenge in synthesizing lignans (B1203133) like this compound lies in the stereocontrolled construction of the highly substituted tetrahydrofuran (B95107) ring, which often contains multiple contiguous chiral centers.
The stereoselective synthesis of the 2,5-diaryltetrahydrofuran scaffold, the central structural motif of this compound, has been achieved through several elegant strategies. These methods focus on controlling the relative and absolute stereochemistry of the substituents on the furan (B31954) ring.
One versatile and widely reported approach involves the Lewis acid-promoted deoxygenation/epimerization of a cyclic hemiketal intermediate. nih.govacs.org A key example is the synthesis of several 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, including (-)-futokadsurin A, a close analogue of this compound. nih.govacs.org The central transformation in this strategy is the treatment of a hemiketal with boron trifluoride etherate (BF₃·OEt₂), which facilitates a deoxygenation/epimerization process, followed by a stereoselective reduction of the resulting oxocarbenium ion intermediates. nih.govacs.org This methodology provides a powerful tool for accessing various stereoisomers of the tetrahydrofuran core.
Another powerful strategy employs asymmetric aldol (B89426) reactions to set key stereocenters early in the synthesis. The enantioselective synthesis of (–)-talaumidin, another related lignan, was accomplished using an anti-selective Evans asymmetric aldol reaction to create the initial C2,C3 stereochemistry with high diastereoselectivity. nih.gov Subsequent steps, including diastereoselective hydroboration and a Friedel–Crafts arylation, were used to construct the remaining chiral centers and complete the tetrahydrofuran ring. nih.gov
Other notable stereoselective methods that have been developed for this class of compounds include:
Intramolecular Cyclization of 1,4-Diarylbutanediols : This approach involves the cyclization of a pre-formed linear precursor containing the necessary carbon framework and stereocenters. thieme-connect.com
Diastereoselective Hydrogenation of Furan Derivatives : The reduction of a substituted furan or dihydrofuran precursor can be guided by existing stereocenters or chiral catalysts to yield the desired tetrahydrofuran stereoisomer. nih.govthieme-connect.com
Formal [3+2]-Cycloaddition Reactions : These reactions can rapidly construct the five-membered tetrahydrofuran ring by combining a three-atom component and a two-atom component. nih.gov
Table 1: Selected Stereoselective Synthesis Strategies for Tetrahydrofuran Lignan Cores
| Method | Key Transformation | Target Lignan Examples | Reference(s) |
|---|---|---|---|
| Lewis Acid-Promoted Deoxygenation | BF₃·OEt₂-promoted reaction of a cyclic hemiketal followed by stereoselective reduction. | (-)-Futokadsurin A, (-)-Veraguensin, (+)-Galbelgin | nih.govacs.org |
| Asymmetric Aldol Reaction | Evans asymmetric aldol reaction to set initial stereocenters. | (–)-Talaumidin | nih.gov |
| Intramolecular Cyclization | Acid-catalyzed direct cyclization of a chiral 1,4-diarylbutane-1,4-diol. | ent-Anorisol A | researchgate.net |
| Diastereoselective Hydrogenation | Stereoselective hydrogenation of a dihydrofuran intermediate. | Diastereomers of (–)-Talaumidin | nih.gov |
The construction of the fundamental lignan skeleton, which involves the dimerization of two phenylpropanoid (C6-C3) units, has been accomplished through various methodologies. These strategies often focus on efficiently forming the key carbon-carbon bonds that define the lignan core. nih.gov
Oxidative Coupling : Biomimetic approaches often utilize oxidative coupling of phenylpropanoid precursors, such as coniferyl alcohol derivatives. researchgate.net Reagents like ferric chloride (FeCl₃) can be used to achieve the dimerization, although controlling the regioselectivity (i.e., favoring the desired β-β' linkage) can be a challenge. researchgate.net
Tandem Reactions and Cascades : Modern synthetic methods often employ tandem reaction sequences to build molecular complexity rapidly. A bioinspired total synthesis of multiple lignans was achieved using a tandem 1,2-nucleophilic addition/Ru-catalyzed isomerization/SET oxidation/radical dimerization strategy. nih.gov Similarly, Mn(III)-mediated free radical cyclization cascades have been used to construct arylnaphthalene lignan cores. nih.gov
Transition Metal-Catalyzed Cross-Coupling and Cyclization : Transition metals like palladium, gold, and silver play a significant role in modern lignan synthesis. frontiersin.org Palladium-catalyzed cocyclization of diynes and arynes has been used to build the naphthalene (B1677914) ring system found in arylnaphthalene lignans. frontiersin.org Suzuki cross-coupling reactions are also employed to connect aryl and alkyl fragments, as demonstrated in a flexible synthesis of justicidin B. frontiersin.org
Cycloaddition Reactions : Asymmetric Diels-Alder reactions, including photoenolization/Diels-Alder (PEDA) reactions, have been developed to construct the tricyclic core of aryltetralin lactone lignans directly. researchgate.net
Stereoselective Approaches to Tetrahydrofuran Lignans
Synthetic Analogues and Derivatives of this compound
The synthesis of analogues and derivatives is essential for exploring the chemical space around a natural product and for conducting detailed SAR studies. While specific reports on the derivatization of this compound are limited, the synthetic strategies developed for closely related tetrahydrofuran lignans provide a clear blueprint for generating such analogues.
A systematic synthesis of all eight diastereomers of the related lignan (–)-talaumidin has been accomplished. nih.gov This work highlights how synthetic methodologies can be adapted to produce a full set of stereoisomers, which is crucial for understanding the impact of stereochemistry on biological function. The synthesis of these isomers was achieved by strategically applying and modifying a core synthetic pathway that involved stereoselective hydrogenation and Lewis acid-promoted reductions to control the configuration at each of the four chiral centers on the tetrahydrofuran ring. nih.gov
Furthermore, derivatization strategies have been applied to other neolignans. For instance, a series of 1,4-diaryl-1,2,3-triazole compounds were synthesized from the tetrahydrofuran neolignans veraguensin, grandisin, and machilin G using a "Click Chemistry" approach. researchgate.net This involves a 1,3-dipolar cycloaddition between terminal acetylenes and aryl azides, demonstrating how the aryl side chains of the lignan scaffold can be significantly modified to create novel structures. researchgate.net Such strategies could readily be applied to the this compound scaffold to generate a library of analogues with modified aryl substituents.
Structure-Activity Relationship (SAR) Derivations based on Synthetic Modifications
SAR studies aim to correlate the specific structural features of a molecule with its biological activity. scribd.comresearchgate.net For the this compound family of lignans, SAR is primarily derived from the study of synthetic analogues and stereoisomers of structurally similar compounds, such as (–)-talaumidin. nih.gov
Research on the neurotrophic activities of the complete set of (–)-talaumidin diastereomers revealed critical insights into its SAR:
Importance of Relative Stereochemistry : The study found that the relative configuration of the four substituents on the tetrahydrofuran ring was paramount for potent activity. An isomer with an all-cis-substituent arrangement exhibited significantly higher neurite-outgrowth promoting activity than the naturally occurring diastereomer. nih.gov
Role of Aromatic Ring Substituents : A library of fourteen analogues based on the most active racemic scaffold was prepared to probe the influence of the aryl groups. It was found that an analogue possessing a methylenedioxy group on both benzene (B151609) rings showed the most significant activity. This finding highlights that modifications to the substitution pattern on the two aryl rings, a feature that distinguishes futokadsurin A, B, and C, can dramatically modulate biological efficacy. researchgate.netnih.gov
These findings provide a predictive framework for the SAR of this compound. It can be inferred that the relative stereochemistry of its tetrahydrofuran core is likely a key determinant of its activity. Furthermore, the specific substitution pattern on its two distinct aromatic rings (a dimethoxyphenyl group and a methylenedioxyphenyl group) is a critical feature that can be modified to tune its biological profile. researchgate.net
Table 2: SAR Insights from (–)-Talaumidin Analogues
| Modification | Structural Feature | Observation on Neurotrophic Activity | Reference |
|---|---|---|---|
| Stereoisomerism | Relative configuration of THF ring substituents | An all-cis relative configuration was significantly more active than other diastereomers. | nih.gov |
| Stereoisomerism | Absolute configuration | The racemic (±) all-cis isomer was as active as the pure (–) enantiomer. | nih.gov |
| Aryl Substitution | Modification of benzene ring substituents | An analogue with two methylenedioxy groups showed the most potent activity. | nih.gov |
| Core Structure | Presence of benzene rings | Removal or replacement of the benzene rings was detrimental to activity. | nih.gov |
Future Directions and Advanced Research Perspectives
Comprehensive Mechanistic Elucidation of Biological Activities
Futokadsurin B, a tetrahydrofuran (B95107) lignan (B3055560) isolated from Piper futokadsura, has demonstrated inhibitory activity against the production of nitric oxide (NO). nih.govresearchgate.net This inhibitory action is significant as NO is a key signaling molecule in various physiological and pathological processes. ebi.ac.uk The compound acts as an inhibitor of nitric oxide synthase (EC 1.14.13.39). nih.govebi.ac.uk
Research has shown that this compound, along with its isomers futokadsurin A and C, inhibits NO production in murine macrophage-like cell lines (RAW 264.7) that have been activated by lipopolysaccharide and interferon-gamma. researchgate.netchemfaces.com This suggests a potential role for this compound in modulating inflammatory responses. Further investigation is needed to fully understand the downstream effects of this NO inhibition and to identify the specific signaling pathways that are modulated by this compound.
Exploration of Novel Molecular Targets
While the inhibitory effect of this compound on nitric oxide synthase is established, the full spectrum of its molecular targets remains an area for further exploration. nih.gov Network pharmacology approaches can be employed to predict potential protein targets for phytochemicals like this compound. nih.gov These computational methods utilize the 2D and 3D structural similarities of a query molecule to known ligands to predict its biological targets. nih.gov
Studies on other lignans (B1203133) and natural products have identified a wide range of molecular targets involved in cancer and other diseases. These include proteins involved in cell cycle regulation, growth factor signaling, hormone signaling, and apoptosis. nih.govfrontiersin.org For instance, some phytochemicals have been shown to interact with ABC transporters, the epidermal growth factor receptor (EGFR), the p53 tumor suppressor protein, caspases, and mitochondria. nih.govfrontiersin.org Given the cytotoxic effects of this compound on certain cancer cell lines, it is plausible that it interacts with one or more of these or other currently unidentified targets. ufpi.br A comprehensive screening of this compound against a panel of kinases, transcription factors, and other key cellular proteins could reveal novel mechanisms of action and therapeutic applications.
Development of Advanced Synthetic Methodologies for Analog Generation
The development of efficient and stereoselective synthetic routes is crucial for producing this compound and its analogs in sufficient quantities for extensive biological evaluation. acs.org The complex stereochemistry of this compound, with its multiple chiral centers, presents a significant synthetic challenge. nih.gov
Researchers have developed versatile routes for the synthesis of various 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, which share a core structure with this compound. acs.org These methods often involve key steps like reductive deoxygenation and epimerization of cyclic hemiketals. acs.org The generation of a library of this compound analogs with modifications to the aromatic rings and the tetrahydrofuran core could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.com For example, analogs could be designed to have altered solubility, metabolic stability, or target-binding affinity. nih.gov
Application of Omics Technologies in Biosynthetic Pathway Discovery
Understanding the biosynthetic pathway of this compound in Piper futokadsura can provide valuable insights for its biotechnological production. Integrative omics approaches, combining genomics, transcriptomics, and metabolomics, have proven to be powerful tools for elucidating the biosynthetic pathways of plant natural products. nih.govrsc.org
By analyzing the co-expression of genes and the accumulation of metabolites in different tissues and under various conditions, it is possible to identify the enzymes and regulatory factors involved in the synthesis of this compound. nih.gov For example, metabolomics can be used to identify pathway intermediates, while transcriptomics can pinpoint the genes encoding the biosynthetic enzymes that are active at the same time and in the same location as these intermediates. nih.gov This knowledge can then be used to engineer microbial or plant-based systems for the sustainable production of this compound and its derivatives.
In Silico Modeling and Predictive Pharmacology
In silico modeling and predictive pharmacology are increasingly important tools in drug discovery and development. universiteitleiden.nluniversiteitleiden.nl These computational approaches can be used to predict the pharmacokinetic and pharmacodynamic properties of compounds, helping to prioritize candidates for further experimental investigation. frontiersin.org
Q & A
Q. What ethical guidelines apply to animal studies involving this compound’s chronic toxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments. Obtain IRB approval for dose escalation protocols and include humane endpoints (e.g., weight loss >20%). Use non-invasive imaging (e.g., MRI) to minimize animal sacrifice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
